molecular formula C10H20ClNO2 B13911647 2-(3-Piperidylmethyl)butanoic acid;hydrochloride

2-(3-Piperidylmethyl)butanoic acid;hydrochloride

Cat. No.: B13911647
M. Wt: 221.72 g/mol
InChI Key: XAAZTYOHGNLXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Piperidylmethyl)butanoic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Piperidylmethyl)butanoic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-piperidylmethyl bromide with butanoic acid under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidylmethyl)butanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

2-(3-Piperidylmethyl)butanoic acid;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(3-Piperidylmethyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Piperidylmethyl)propanoic acid;hydrochloride
  • 2-(3-Piperidylmethyl)pentanoic acid;hydrochloride
  • 2-(3-Piperidylmethyl)hexanoic acid;hydrochloride

Uniqueness

2-(3-Piperidylmethyl)butanoic acid;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its piperidine moiety is crucial for its interaction with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

2-(piperidin-3-ylmethyl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-2-9(10(12)13)6-8-4-3-5-11-7-8;/h8-9,11H,2-7H2,1H3,(H,12,13);1H

InChI Key

XAAZTYOHGNLXRU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCCNC1)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.